molecular formula C7H6N2O2 B6270346 5-cyano-1-methyl-1H-pyrrole-3-carboxylic acid CAS No. 2384586-60-9

5-cyano-1-methyl-1H-pyrrole-3-carboxylic acid

Cat. No.: B6270346
CAS No.: 2384586-60-9
M. Wt: 150.13 g/mol
InChI Key: UQHPSUCLJMVXJB-UHFFFAOYSA-N
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Description

5-Cyano-1-methyl-1H-pyrrole-3-carboxylic acid (CNMP) is an organic compound that is widely used in a variety of scientific research applications. It is a versatile compound that is used in the synthesis of other compounds, and it has a number of biochemical and physiological effects.

Scientific Research Applications

5-cyano-1-methyl-1H-pyrrole-3-carboxylic acid is used in a variety of scientific research applications. It is commonly used as a reagent in organic synthesis, as it can be used to synthesize a variety of other compounds. It is also used in the synthesis of pharmaceuticals and other biologically active compounds. In addition, this compound is used in the synthesis of dyes and pigments, and it is used in the synthesis of fluorescent probes and imaging agents.

Mechanism of Action

The mechanism of action of 5-cyano-1-methyl-1H-pyrrole-3-carboxylic acid is not fully understood. However, it is known that this compound can act as an enzyme inhibitor, and it can also act as an inhibitor of protein synthesis. In addition, this compound has been shown to bind to certain proteins, which can affect their activity. Finally, this compound has been shown to interact with certain receptors, which can lead to changes in cell signaling pathways.
Biochemical and Physiological Effects
This compound has a number of biochemical and physiological effects. In particular, it has been shown to inhibit the activity of certain enzymes, which can lead to changes in metabolism and other cellular processes. In addition, this compound has been shown to alter the expression of certain genes, which can lead to changes in the expression of proteins and other molecules. Finally, this compound has been shown to interact with certain receptors, which can lead to changes in cell signaling pathways.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-cyano-1-methyl-1H-pyrrole-3-carboxylic acid in lab experiments is its versatility. This compound can be used in a variety of different experiments, and it is easy to synthesize and manipulate. In addition, this compound is relatively inexpensive and readily available. However, there are some limitations to using this compound in lab experiments. In particular, this compound can be toxic and should be handled with caution. In addition, this compound can be difficult to purify, and it can be difficult to obtain consistent results from experiments using this compound.

Future Directions

There are a number of potential future directions for research involving 5-cyano-1-methyl-1H-pyrrole-3-carboxylic acid. First, further research is needed to better understand the mechanism of action of this compound and its biochemical and physiological effects. In addition, further research is needed to develop methods for purifying this compound and for obtaining consistent results from experiments using this compound. Finally, further research is needed to develop new applications for this compound, such as its use in drug development and in the synthesis of new compounds.

Synthesis Methods

5-cyano-1-methyl-1H-pyrrole-3-carboxylic acid can be synthesized via a number of methods. One of the most common methods is the reaction of 4-methylpyrrole-3-carboxylic acid and sodium cyanide in the presence of a base such as sodium hydroxide. The reaction proceeds via a substitution reaction, in which the cyanide ion replaces the hydrogen atom on the 4-methylpyrrole-3-carboxylic acid molecule. The product of this reaction is this compound.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-cyano-1-methyl-1H-pyrrole-3-carboxylic acid involves the reaction of 5-cyano-1-methyl-1H-pyrrole with ethyl chloroformate followed by hydrolysis to yield the desired product.", "Starting Materials": [ "5-cyano-1-methyl-1H-pyrrole", "ethyl chloroformate", "sodium hydroxide", "water", "diethyl ether" ], "Reaction": [ "Step 1: Dissolve 5-cyano-1-methyl-1H-pyrrole in dry diethyl ether.", "Step 2: Slowly add ethyl chloroformate to the solution while stirring at room temperature.", "Step 3: Allow the reaction mixture to stir for 1 hour at room temperature.", "Step 4: Add a solution of sodium hydroxide in water to the reaction mixture and stir for 30 minutes.", "Step 5: Extract the product with diethyl ether and dry over anhydrous sodium sulfate.", "Step 6: Purify the product by recrystallization from a suitable solvent." ] }

2384586-60-9

Molecular Formula

C7H6N2O2

Molecular Weight

150.13 g/mol

IUPAC Name

5-cyano-1-methylpyrrole-3-carboxylic acid

InChI

InChI=1S/C7H6N2O2/c1-9-4-5(7(10)11)2-6(9)3-8/h2,4H,1H3,(H,10,11)

InChI Key

UQHPSUCLJMVXJB-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=C1C#N)C(=O)O

Purity

95

Origin of Product

United States

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